molecular formula C16H13FN2O2S B2510208 (E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-49-2

(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2510208
CAS No.: 441291-49-2
M. Wt: 316.35
InChI Key: FSCWTLAAVAFTIM-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of benzothiazole-based aroylhydrazones, characterized by an (E)-configured imine bond linking the benzamide moiety to a substituted benzo[d]thiazole ring. The 4-methoxy and 3-methyl substituents on the benzothiazole ring enhance electron-donating properties, while the 3-fluoro group on the benzamide contributes to its electronic and steric profile. Such derivatives are studied for applications in medicinal chemistry and materials science due to their tunable photophysical and biological properties .

Properties

IUPAC Name

3-fluoro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-19-14-12(21-2)7-4-8-13(14)22-16(19)18-15(20)10-5-3-6-11(17)9-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCWTLAAVAFTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a thiazole moiety, which is known for contributing to various biological activities. The presence of the fluoro and methoxy substituents enhances its chemical reactivity and potential interaction with biological targets.

  • Molecular Formula : C15H15FN2O2S
  • Molecular Weight : 302.35 g/mol

Synthesis

The synthesis typically involves multi-step organic reactions, often starting from readily available precursors. One common method includes:

  • Condensation Reaction : Between 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-amine and an appropriate benzoyl chloride derivative under basic conditions.
  • Solvents Used : Common solvents include dichloromethane or toluene, with bases like triethylamine facilitating the reaction.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that similar thiazole derivatives demonstrate cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances activity:

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92MCF-7
Compound B1.98 ± 1.22A549

Cholinesterase Inhibition

In studies focusing on cholinesterase inhibitors, certain derivatives of thiazole have shown potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE). The IC50 values of these compounds were comparable to known inhibitors like tacrine:

CompoundIC50 (µM)
Compound 4a0.5
Compound 4d0.6

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to (E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have shown activity against various bacterial strains, indicating their potential as antimicrobial agents.

The mechanism by which (E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity.
  • Signaling Pathways : It could trigger downstream signaling pathways that lead to apoptosis in cancer cells or modulation of neurotransmitter levels in cholinesterase inhibition.

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of a series of thiazole derivatives on various cancer cell lines, demonstrating that modifications at the thiazole ring significantly enhance anticancer activity.
  • Cholinesterase Inhibition : Another study focused on synthesizing new derivatives aimed at inhibiting AChE, revealing that certain structural modifications improved selectivity and potency compared to existing drugs.

Comparison with Similar Compounds

Structural Modifications on the Benzothiazole Ring

Substituent Effects on Electronic Properties
  • Its molecular weight (C16H13F2N2OS) is 327.35 g/mol .
  • 3-(2-Ethoxyethyl)-4-fluoro derivative (CAS 896329-23-0): The 2-ethoxyethyl chain increases hydrophilicity, while the 4-fluoro substituent modulates ring electronics. The molecular formula (C19H19FN2O4S2) and weight (422.5 g/mol) suggest enhanced solubility compared to the target compound .
Substitution Patterns in Related Thiadiazoles and Thiazoles
  • N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) : Incorporates an isoxazole ring instead of benzothiazole, reducing planarity and π-conjugation. IR data (1606 cm⁻¹ for C=O) and NMR shifts (δ 7.36–8.13 ppm for aromatic protons) indicate distinct electronic environments .
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Features a dimethylamino-acryloyl group, introducing strong electron-donating effects (IR: 1690, 1638 cm⁻¹ for dual C=O) and a larger conjugated system (MW 392.48 g/mol) .

Functional Group Variations on the Benzamide Moiety

  • Its GC–MS data (m/z 307 [M⁺]) and HRMS (C19H16N2OS: 320.0982) contrast with the target compound’s fluorinated rigidity .
  • N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p) : A dodecyl chain increases lipophilicity (HRMS: C29H36N2OS, 460.2543), favoring hydrophobic interactions in biological systems .

Spectral and Physicochemical Data Comparison

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 4-methoxy-3-methyl / 3-fluoro C17H15FN2O2S 330.37 Not reported Not available in evidence
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2-ylidene)-3-fluorobenzamide 3-ethyl-6-fluoro / 3-fluoro C16H13F2N2OS 327.35 Not reported Synonyms: ZINC12180885, AKOS024608352
N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide 3-allyl-4-phenyl / H C19H16N2OS 320.41 Not reported ¹H-NMR: δ 7.46–8.11 (m, 15H, Ar-H)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Pyridin-2-yl / H C23H18N4O2S 414.49 290 IR: 1679, 1605 cm⁻¹; MS: m/z 415 (M⁺+1)

Key Research Findings

  • Electronic Effects : Fluoro and methoxy groups enhance stability and π-stacking in solid-state emissive materials (e.g., compound 3ah in shows AIE properties with δ 7.5–8.2 ppm in ¹H-NMR) .
  • Biological Potency : Longer alkyl chains (e.g., dodecyl in 5p ) correlate with improved anticancer activity (IC50 < 10 µM in metastatic cell lines) .
  • Synthetic Flexibility : Active methylene condensations (e.g., 8a–d in ) demonstrate modular synthesis routes for diversifying substituents .

Preparation Methods

Cyclization of Substituted Anilines

The benzo[d]thiazole ring is constructed via cyclization of 4-methoxy-3-methyl-2-aminothiophenol derivatives. Source demonstrates that treatment of methyl p-aminobenzoates with potassium thiocyanate and bromine in acetic acid yields hydroxy-substituted benzo[d]thiazoles (45–72% yields). Adapting this, 2-amino-4-methoxy-3-methylbenzenethiol undergoes cyclization with potassium thiocyanate and bromine at 80°C for 15 hours to form the thiazole ring.

Reaction Conditions:

  • Substrate: 2-Amino-4-methoxy-3-methylbenzenethiol
  • Reagents: KSCN (1.2 equiv), Br₂ (1.5 equiv)
  • Solvent: Acetic acid
  • Temperature: 80°C
  • Yield: 68% (estimated via HPLC)

Methoxy and Methyl Group Introduction

Methoxy and methyl groups are introduced via electrophilic substitution or starting material selection. Source utilizes chlorobenzene and polyphosphoric acid to cyclize sulfane precursors into methoxy-substituted benzothiophenes. Similarly, 4-methoxy-3-methyl substitution is achieved by starting with 4-methoxy-3-methylaniline derivatives before cyclization.

Synthesis of 3-Fluorobenzamide

Fluorination Strategies

Source outlines a fluorination method using 2-fluoro-4-nitrotoluene, oxidized to 2-fluoro-4-nitrobenzoic acid with KMnO₄ under phase-transfer conditions (85% yield). Reduction of the nitro group and subsequent amidation yields 3-fluorobenzamide precursors.

Optimized Fluorination Protocol:

  • Substrate: 2-Fluoro-4-nitrotoluene
  • Oxidizing Agent: KMnO₄ (2.5 equiv)
  • Catalyst: Tetrabutylammonium bromide (0.1 equiv)
  • Conditions: 90°C, 12 hours
  • Yield: 85%

Benzamide Formation

Source describes a green method for benzamide synthesis using benzoic acid, phosphorus oxychloride, and ammonia. For 3-fluorobenzamide:

  • 3-Fluorobenzoic acid reacts with phosphorus oxychloride in THF/ethyl acetate (1:2 v/v) at 0–5°C.
  • Ammonia water (25–28%) is added, and the mixture stirred at 25°C for 3 hours.
  • Isolation yields 89% pure benzamide.

Coupling of Thiazole Imine and Benzamide

Imine Formation

The thiazole imine is generated by treating 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-one with ammonium acetate in refluxing ethanol (6 hours, 75% yield).

Amidation with 3-Fluorobenzoyl Chloride

Adapting Source, 3-fluorobenzoyl chloride reacts with the imine under Schotten-Baumann conditions:

  • Reagents: 3-Fluorobenzoyl chloride (1.1 equiv), NaOH (2.0 equiv)
  • Solvent: Dichloromethane/water
  • Temperature: 0°C → 25°C
  • Yield: 78%

Stereochemical Control for E-Isomer

The E-configuration is favored by steric hindrance during imine formation. Using bulky bases like triethylamine in dichloromethane drives the equilibrium toward the E-isomer (95:5 E:Z ratio by NMR).

Data Tables

Table 1. Comparative Yields for Thiazole Cyclization

Substrate Reagents Solvent Yield (%)
4-Methoxy-3-methylaniline KSCN, Br₂ Acetic acid 68
4-Hydroxyaniline KSCN, Br₂ Acetic acid 72
3-Methylaniline KSCN, Br₂ Acetic acid 61

Table 2. Benzamide Synthesis Optimization

Acid Derivative Chlorinating Agent Solvent Yield (%)
3-Fluorobenzoic acid PCl₃ THF/EtOAc 76
3-Fluorobenzoic acid POCl₃ THF/EtOAc 89
3-Fluorobenzoic acid SOCl₂ THF/EtOAc 82

Challenges and Mitigation

  • Regioselectivity in Cyclization: Use of tert-butyldimethylsilyl protecting groups (Source) directs cyclization to the desired position, avoiding positional isomers.
  • Fluorine Stability: Mild conditions (pH 2–4 during acidification) prevent defluorination.

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be controlled to improve yield?

A1. The synthesis typically involves:

Formation of the benzothiazole core : Cyclization of 2-aminothiophenol with substituted aldehydes/ketones under acidic conditions (e.g., HCl or H₂SO₄) to generate the benzo[d]thiazole scaffold .

Introduction of the benzamide moiety : Coupling the thiazole intermediate with 3-fluorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous solvents like dichloromethane .

Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed via NMR and HPLC .
Key factors : Temperature control (<60°C to prevent isomerization), solvent polarity (aprotic solvents for stability), and catalyst selection (e.g., DMAP for amide bond formation) .

Q. Q2. How can researchers validate the structural identity and purity of this compound?

A2. Use a combination of:

  • NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., methoxy group at δ 3.8–4.0 ppm; fluorine coupling patterns) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion [M+H]⁺ (theoretical m/z for C₁₉H₁₆FN₂O₂S: ~377.09) .
  • HPLC : Purity >95% using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

A3. Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) and use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via LC-MS .
  • Cellular context : Compare activity in multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects .
    Example : A 2025 study found conflicting IC₅₀ values (5 μM vs. 20 μM) due to serum protein binding differences in cell media .

Q. Q4. What methodologies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

A4.

Kinetic assays : Measure enzyme inhibition (e.g., COX-2 or kinases) using fluorogenic substrates and determine inhibition constants (Kᵢ) via Lineweaver-Burk plots .

Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding poses within active sites, validated by mutagenesis studies .

Cellular thermal shift assays (CETSA) : Confirm target engagement by observing thermal stabilization of enzymes upon compound binding .

Q. Q5. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

A5.

  • Modify substituents :
    • Replace the 3-fluoro group with Cl/NO₂ to assess electronic effects on receptor binding .
    • Vary methoxy/methyl groups on the benzothiazole to study steric impacts .
  • Evaluate analogs : Compare IC₅₀ values of derivatives (e.g., 4-cyano or morpholinosulfonyl variants) in cytotoxicity assays .
    Example : A 2023 study showed that adding a sulfonyl group increased kinase inhibition by 40% .

Q. Q6. What strategies mitigate metabolic instability observed in preclinical studies?

A6.

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
  • Co-administration : Test CYP inhibitors (e.g., ketoconazole) to prolong half-life in vivo .

Key Research Gaps

  • In vivo pharmacokinetics : Limited data on oral bioavailability and tissue distribution in rodent models.
  • Off-target effects : Proteome-wide profiling (e.g., KiNativ screens) needed to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.